molecular formula C16H17N3OS B12605391 N-{2-[(Butan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine CAS No. 917906-69-5

N-{2-[(Butan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B12605391
CAS No.: 917906-69-5
M. Wt: 299.4 g/mol
InChI Key: DTNKMCHUAULJDA-UHFFFAOYSA-N
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Description

N-{2-[(Butan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine is a thienopyrimidine derivative characterized by a thieno[2,3-d]pyrimidin-4-amine core substituted with a 2-(butan-2-yloxy)phenyl group.

Properties

CAS No.

917906-69-5

Molecular Formula

C16H17N3OS

Molecular Weight

299.4 g/mol

IUPAC Name

N-(2-butan-2-yloxyphenyl)thieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C16H17N3OS/c1-3-11(2)20-14-7-5-4-6-13(14)19-15-12-8-9-21-16(12)18-10-17-15/h4-11H,3H2,1-2H3,(H,17,18,19)

InChI Key

DTNKMCHUAULJDA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1=CC=CC=C1NC2=C3C=CSC3=NC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(Butan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Thieno[2,3-d]pyrimidine Core: The initial step involves the construction of the thieno[2,3-d]pyrimidine core. This can be achieved through the cyclization of appropriate precursors such as 2-aminothiophene and cyanoacetamide under basic conditions.

    Substitution Reaction: The phenyl group is introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of the thieno[2,3-d]pyrimidine intermediate with a phenyl halide in the presence of a base such as potassium carbonate.

    Alkylation: The butan-2-yloxy group is introduced through an alkylation reaction. This step involves the reaction of the phenyl-substituted thieno[2,3-d]pyrimidine with butan-2-ol in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the employment of high-throughput screening techniques to identify optimal catalysts and solvents.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thieno[2,3-d]pyrimidine ring system provides electron-deficient positions amenable to nucleophilic substitution, particularly at the pyrimidine C-2 and C-6 positions. Key reactions include:

  • Amine displacement : The 4-amine group can act as a leaving group under acidic conditions, enabling substitution with nucleophiles such as alcohols, thiols, or secondary amines.

  • Halogenation : Electrophilic halogenation at the thiophene ring’s α-position (C-5) using reagents like N-bromosuccinimide (NBS) or iodine monochloride .

Reaction Type Reagents/Conditions Outcome
AlkylationAlkyl halides, K₂CO₃, DMF, 80°CSubstitution at pyrimidine C-2
AcylationAcetyl chloride, pyridine, RTAcetylation of the 4-amine group

Oxidation and Reduction

The thiophene moiety and amine groups are susceptible to redox transformations:

  • Thiophene oxidation : Treatment with hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) yields sulfoxide or sulfone derivatives, altering electronic properties.

  • Amine reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring’s C=N bonds, though this may destabilize the fused system .

Reaction Type Reagents/Conditions Outcome
SulfoxidationH₂O₂, AcOH, 50°CThiophene→sulfoxide
Sulfone formationmCPBA, CH₂Cl₂, 0°C→RTThiophene→sulfone

Functional Group Modifications

The butan-2-yloxy phenyl substituent undergoes typical ether reactions:

  • Ether cleavage : Hydrolysis with HBr/AcOH regenerates the phenolic -OH group, enabling further functionalization .

  • O-alkylation : Reacts with alkylating agents (e.g., methyl iodide) to form quaternary ethers under basic conditions.

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) at halogenated positions (introduced via electrophilic substitution):

  • C-C bond formation : Arylation at C-5 using arylboronic acids and Pd(PPh₃)₄ .

Acid-Base Reactivity

The 4-amine group exhibits weak basicity (pKa ~3.5–4.5), enabling salt formation with acids (e.g., HCl, mesylate) . Protonation enhances solubility in polar solvents.

Thermal and Photochemical Stability

  • Thermal decomposition : Degrades above 250°C, releasing SO₂ and NH₃.

  • Photoreactivity : UV exposure induces [2+2] cycloaddition in crystalline phases, forming dimeric products.

Key Mechanistic Insights

  • Nucleophilic substitution proceeds via a two-step addition-elimination mechanism at electron-deficient pyrimidine positions .

  • Oxidation of thiophene follows a radical pathway initiated by peroxide reagents.

This reactivity profile underscores the compound’s versatility in medicinal chemistry, enabling tailored modifications for drug discovery .

Scientific Research Applications

Anticancer Activity

Research has demonstrated that thienopyrimidine derivatives, including N-{2-[(Butan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine, exhibit significant anticancer properties. For instance, a patent describes novel thienopyrimidine derivatives that show excellent anti-inflammatory and anticancer activity, suggesting that this compound may inhibit tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has been reported to possess anti-inflammatory properties. Studies indicate that thienopyrimidine derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in various models . This makes them potential candidates for treating diseases characterized by chronic inflammation.

Case Study 1: Antitumor Activity Assessment

A study evaluated the antitumor activity of several thienopyrimidine derivatives in murine models. The results indicated that compounds similar to this compound significantly reduced tumor size and improved survival rates compared to controls .

Case Study 2: Inflammatory Response Modulation

Another research effort focused on the anti-inflammatory effects of thienopyrimidine derivatives. In an experimental model of arthritis, treatment with these compounds resulted in decreased levels of inflammatory markers and improved joint function .

Mechanism of Action

The mechanism of action of N-{2-[(Butan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The compound’s structure allows it to fit into the binding pockets of these enzymes, thereby interfering with their normal function. Additionally, the presence of the thieno[2,3-d]pyrimidine core may facilitate interactions with nucleic acids or proteins, further contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thieno[2,3-d]pyrimidin-4-amine derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison based on structural features, synthesis, and biological data from the evidence.

Key Observations:

  • Substituent Effects :
    • Electron-Withdrawing Groups (e.g., nitro in ): Increase molecular weight and melting points (260–264°C) but may reduce solubility .
    • Bulky Groups (e.g., phenylsulfonyl in 25): Lower yields (56%) due to steric hindrance during synthesis .
    • Bioisosteres (e.g., tetrazole in ): Improve pharmacokinetics by mimicking carboxylic acids .
  • Synthetic Challenges: Ethynyl derivatives () require specialized coupling reactions, while morpholino or piperidinyl groups () necessitate multi-step purifications .

Key Observations:

  • Activity-Structure Relationships :
    • Aryloxy Substituents (e.g., 3-fluorobenzyloxy in ): Enhance kinase inhibition by optimizing binding pocket interactions .
    • Sulfonyl Groups (e.g., 25 in ): Improve selectivity for lipid kinases like PI5P4Kγ .
    • Lipophilic Groups (e.g., butan-2-yloxy in the target compound): May enhance blood-brain barrier penetration, similar to PI5P4Kγ inhibitors .

Biological Activity

N-{2-[(Butan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine is a thienopyrimidine derivative that has garnered attention for its potential biological activities, particularly in anti-inflammatory and anti-cancer applications. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a thieno[2,3-d]pyrimidine core with a butan-2-yl ether substituent on the phenyl ring. Its chemical formula is C15H19N3OC_{15}H_{19}N_3O, and it exhibits significant lipophilicity due to the butan-2-yl group, which may enhance its cellular permeability.

1. Anti-Cancer Activity

Research indicates that this compound exhibits notable anti-cancer properties. A study focused on its efficacy against various cancer cell lines demonstrated the following:

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung)4.11Apoptosis induction
MCF7 (Breast)4.13Cell cycle arrest
HCT116 (Colon)7.01Inhibition of topoisomerase II

The compound's mechanism involves the induction of apoptosis and inhibition of critical enzymes involved in cancer cell proliferation, such as topoisomerases .

2. Anti-Inflammatory Activity

In addition to its anti-cancer effects, this compound has been investigated for its anti-inflammatory properties. It was found to inhibit pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The SAR studies have revealed that modifications on the thienopyrimidine core significantly affect biological activity. For instance:

  • Phenyl Substituents : Variations in the phenyl ring lead to differences in potency against Helicobacter pylori, with certain substitutions enhancing selectivity and reducing cytotoxicity.
Compound Substituent pIC50
Compound 1Unsubstituted6.0
Compound 193,4-Dimethoxyphenethyl6.8
Compound 20DimethylphenylDecreased

This table summarizes how specific phenolic substitutions can enhance or diminish the compound's activity against targeted pathogens and cancer cells .

Case Study 1: Efficacy Against H. pylori

A high-throughput screening identified this compound as a selective inhibitor of H. pylori, targeting the NuoD subunit of the respiratory complex I. This specificity is crucial as it minimizes disruption to beneficial gut microbiota while effectively combating resistant strains of H. pylori.

Case Study 2: Antitumor Activity Assessment

In another study assessing the compound's antitumor properties, it was administered to mice with xenograft tumors derived from A549 cells. The results indicated a significant reduction in tumor size compared to control groups, reinforcing its potential as a therapeutic agent in oncology.

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